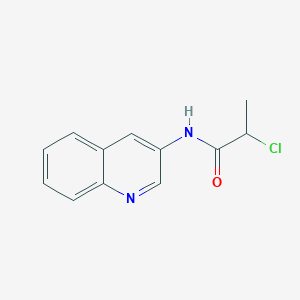

2-Chloro-N-quinolin-3-ylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-quinolin-3-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-8(13)12(16)15-10-6-9-4-2-3-5-11(9)14-7-10/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZIQRTWMQQNOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro N Quinolin 3 Ylpropanamide and Its Precursors

Synthesis of Key Intermediates: 2-Chloroquinoline-3-carbaldehydes

The foundational step in the synthesis of 2-Chloro-N-quinolin-3-ylpropanamide is the construction of the 2-chloroquinoline-3-carbaldehyde (B1585622) scaffold. This is primarily achieved through the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic compounds.

Vilsmeier-Haack Formylation Strategies for Quinoline (B57606) Nucleus Functionalization

The Vilsmeier-Haack reaction is a widely employed method for the synthesis of 2-chloro-3-formylquinolines from acetanilides. researchgate.netchemijournal.com This reaction utilizes a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic ring, followed by cyclization to form the quinoline structure.

The reaction proceeds by treating various substituted acetanilides with the Vilsmeier reagent. chemijournal.comchemijournal.com For instance, reacting acetanilide (B955) with a pre-formed complex of DMF and POCl₃ at elevated temperatures leads to the formation of 2-chloroquinoline-3-carbaldehyde. chemijournal.com The reaction conditions, such as temperature and duration, can be optimized to achieve good yields. chemijournal.comchemijournal.com Studies have shown that refluxing the reaction mixture for several hours is often necessary for the completion of the reaction. chemijournal.com The use of micellar media has also been explored as an efficient approach for this cyclization. bohrium.com

The general applicability of the Vilsmeier-Haack reaction is demonstrated by its success with a range of substituted acetanilides, allowing for the introduction of various functional groups on the quinoline ring. chemijournal.com

Table 1: Examples of Reagents for Vilsmeier-Haack Reaction

| Reagent | Function |

|---|---|

| Acetanilide | Starting material for quinoline synthesis |

| N,N-Dimethylformamide (DMF) | Forms the Vilsmeier reagent with POCl₃ |

Derivatization of Chloroquinolines for Propanamide Attachment

Once 2-chloroquinoline-3-carbaldehyde is synthesized, the aldehyde functional group serves as a versatile handle for further derivatization to enable the attachment of the propanamide moiety. Two primary pathways are the oxidation of the aldehyde to a carboxylic acid and the reductive amination to form an amine.

Oxidation of 2-chloroquinoline-3-carbaldehyde to 2-chloroquinoline-3-carboxylic acid creates a substrate suitable for standard amidation reactions. researchgate.net This transformation can be achieved using various oxidizing agents common in organic synthesis.

Alternatively, the aldehyde can be converted to an amine, specifically (2-chloroquinolin-3-yl)methanamine (B3047665). nih.gov This is typically accomplished through reductive amination. One reported method involves the condensation of 2-chloroquinoline-3-carbaldehyde with hydroxylamine (B1172632) hydrochloride, followed by treatment with thionyl chloride to yield the corresponding nitrile. Subsequent reduction of the nitrile with a reducing agent like lithium aluminum hydride (LiAlH₄) affords the desired (2-chloroquinolin-3-yl)methanamine. nih.gov

Formation of the N-Propanamide Moiety

With the key intermediates in hand, the focus shifts to the formation of the amide bond to introduce the N-propanamide group. This can be achieved through either amidation reactions involving the carboxylic acid derivative or nucleophilic substitution on an activated propane derivative by the amine intermediate.

Amidation Reactions for Amide Bond Formation

A conventional and reliable method for forming the N-propanamide linkage is through the coupling of 2-chloroquinoline-3-carboxylic acid with an appropriate amine, such as propylamine. This amidation is typically facilitated by a coupling agent. A common protocol for the synthesis of quinoline-4-carboxamides involves reacting the corresponding carboxylic acid with an amine in the presence of a base like triethylamine (TEA) and a coupling agent such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). This methodology can be adapted for the synthesis of this compound.

Another viable approach involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting 2-chloroquinoline-3-carbonyl chloride can then be reacted with propylamine to form the desired amide.

Alternatively, starting from (2-chloroquinolin-3-yl)methanamine, the amide bond can be formed by reacting it with propanoyl chloride. This reaction is a standard N-acylation, where the amine acts as a nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine (B92270), to neutralize the hydrochloric acid byproduct.

Nucleophilic Substitution Reactions in Propanamide Synthesis

Nucleophilic substitution offers another strategic approach to the synthesis of this compound. This would involve a reaction where a nucleophile displaces a leaving group on a propanamide derivative.

For instance, one could envision a scenario where a suitable derivative of 3-aminoquinoline acts as a nucleophile, attacking a propanoyl derivative with a good leaving group. However, a more plausible route, given the available precursors, involves the nucleophilic attack of an amine on an activated carboxylic acid derivative, as detailed in the amidation section.

Advanced Synthetic Approaches and Reaction Conditions

Modern synthetic organic chemistry continuously seeks to develop more efficient, atom-economical, and environmentally benign methodologies. For the synthesis of quinoline derivatives, including complex structures like this compound, several advanced strategies can be considered.

One-pot multicomponent reactions represent a highly efficient approach, where multiple starting materials react in a single flask to form a complex product, thereby reducing the number of purification steps and saving time and resources. researchgate.netresearchgate.net For example, multicomponent reactions have been successfully employed for the synthesis of various functionalized quinolines. researchgate.netresearchgate.net

The use of catalysis is another cornerstone of modern synthesis. Transition-metal-catalyzed cross-coupling reactions, for instance, could be envisioned for the late-stage functionalization of the quinoline core, although direct application to the synthesis of the target propanamide is less straightforward. More relevant are advancements in amidation catalysis, which can offer milder reaction conditions and broader functional group tolerance.

Furthermore, the development of novel coupling reagents and reaction media, such as ionic liquids or deep eutectic solvents, can offer advantages in terms of reactivity, selectivity, and sustainability.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to significantly reduced reaction times, improved yields, and enhanced purity of products compared to conventional heating methods. In the context of quinoline chemistry, microwave irradiation has been successfully applied to various synthetic steps, including the formation of the quinoline core and subsequent derivatizations.

The application of microwave energy facilitates rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more efficiently than traditional oil baths or heating mantles. For instance, the synthesis of 2-oxo-3-formyl-1,2-dihydroquinolines from their 2-chloro-3-formylquinoline precursors can be achieved effectively using microwave irradiation. This transformation demonstrates the utility of microwave technology in modifying the quinoline scaffold under controlled conditions. The significant reduction in reaction time is a key advantage, turning lengthy reflux procedures into processes that can be completed in minutes.

A comparative study on the synthesis of certain quinoline derivatives highlighted the dramatic increase in efficiency with microwave assistance. While conventional methods required several hours of reflux to achieve satisfactory yields, microwave-assisted protocols furnished the desired products in excellent yields (92–97%) in a fraction of the time. This acceleration is crucial for the rapid optimization of reaction conditions and the generation of chemical libraries for further research.

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 4-16 hours | 8-10 minutes |

| Yield | 62-65% | 92-97% |

| Conditions | Reflux at 80-100°C | Irradiation at 120°C |

Green Chemistry Principles in 2-Chloroquinoline Derivatization

The principles of green chemistry aim to design chemical processes that minimize the use and generation of hazardous substances. ekb.eg The synthesis of quinoline derivatives, which traditionally involved harsh reagents, toxic solvents, and high temperatures, is an area ripe for the application of these principles. quimicaorganica.orgwikipedia.org

One significant advancement is the use of environmentally benign catalysts and alternative energy sources. For example, an eco-friendly and efficient synthesis of 3-(2-chloroquinolin-3-yl)-1-aryl prop-2-en-1-one, a derivative of the 2-chloroquinoline scaffold, has been developed using a K2CO3–Al2O3 catalyst under ultrasonic irradiation. This method avoids the use of harmful and toxic bases like sodium hydroxide or potassium hydroxide. Ultrasound serves as an energy-efficient technique that enhances the catalytic activity, leading to a fast and high-yielding reaction. cdnsciencepub.com

Furthermore, the development of solvent-free reaction conditions represents a cornerstone of green synthesis. organic-chemistry.org The Friedländer quinoline synthesis, a fundamental method for creating the quinoline ring, has been adapted to be more environmentally friendly by using reusable solid acid catalysts like Nafion NR50 under microwave irradiation, often in minimal or greener solvents like ethanol. wikipedia.org These approaches not only reduce environmental impact by eliminating volatile organic solvents but also simplify product purification, contributing to a more atom-economical process. wikipedia.org The use of water as a solvent, where feasible, is another key strategy in making the synthesis of quinoline precursors more sustainable. organic-chemistry.orgresearchgate.net

Catalytic Systems in Synthetic Pathways

Catalysis is fundamental to modern organic synthesis, offering pathways to desired molecules with greater efficiency, selectivity, and under milder conditions. The synthesis of 2-chloroquinoline precursors and their derivatives relies on various catalytic systems, from traditional acid/base catalysis to more advanced organocatalyst and transition-metal-catalyzed reactions.

In the classic Friedländer synthesis of quinolines, both acid and base catalysts are commonly employed. nih.gov Lewis acids and solid acids like Nafion have proven effective in promoting the necessary condensation and cyclization steps, often under microwave conditions for enhanced efficiency. wikipedia.orgwikipedia.org For instance, the use of a reusable Nafion NR50 solid catalyst provides an eco-friendly and efficient route to polysubstituted quinolines. wikipedia.org

Organocatalysis has also found application in these synthetic pathways. L-proline, for example, has been used to catalyze three-component reactions involving 2-chloroquinoline-3-carbaldehydes to produce complex heterocyclic systems. nih.gov The mechanism often involves the formation of a more reactive iminium ion intermediate, which facilitates subsequent bond-forming steps. nih.gov

Transition-metal catalysis is employed for specific transformations. The Sonogashira coupling, catalyzed by palladium and copper complexes ([PdCl2(PPh3)2]/CuI), is used to introduce alkyne functionalities at the C2 position of the 2-chloroquinoline ring system, demonstrating a powerful method for carbon-carbon bond formation. chemijournal.comwikipedia.org

| Catalyst System | Reaction Type | Advantages | Reference |

|---|---|---|---|

| K₂CO₃–Al₂O₃ (ultrasound) | Condensation | Eco-friendly, cost-effective, avoids toxic bases. | |

| Nafion NR50 (microwave) | Friedländer Synthesis | Reusable, environmentally benign, high yield. | wikipedia.org |

| L-proline | Multi-component Reaction | Organocatalytic, mild conditions. | nih.gov |

| [PdCl₂(PPh₃)₂] / CuI | Sonogashira Coupling | Efficient C-C bond formation. | chemijournal.comwikipedia.org |

Mechanistic Investigations of Synthetic Transformations

A thorough understanding of reaction mechanisms is essential for optimizing synthetic routes and predicting outcomes. The formation of this compound and its precursors involves key transformations such as nucleophilic substitution, condensation, and cyclization, each with distinct mechanistic pathways.

Elucidation of Nucleophilic Substitution Mechanisms (e.g., SN1, SN2)

The conversion of the 2-chloroquinoline core to N-substituted derivatives, such as amides, proceeds via a nucleophilic substitution reaction. However, due to the sp2 hybridization of the carbon atom on the aromatic ring, the classic SN1 and SN2 mechanisms are highly unfavorable. wikipedia.orgbyjus.com The SN2 pathway is sterically hindered by the benzene (B151609) ring, which blocks the required backside attack. wikipedia.org The SN1 pathway is also disfavored because it would require the formation of a highly unstable aryl cation. wikipedia.orgbyjus.com

Instead, the reaction follows a nucleophilic aromatic substitution (SNAr) mechanism, also known as an addition-elimination pathway. wikipedia.orgbyjus.comresearchgate.net This mechanism is facilitated by the electron-deficient nature of the quinoline ring, where the electronegative nitrogen atom acts as an electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the C2 and C4 positions. researchgate.netmasterorganicchemistry.com

The SNAr mechanism proceeds in two main steps:

Addition: The nucleophile (e.g., an amine) attacks the carbon atom bearing the leaving group (the chlorine atom), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . wikipedia.orgresearchgate.net The negative charge in this intermediate is delocalized over the ring and is stabilized by the electron-withdrawing nitrogen atom. masterorganicchemistry.com

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the quinoline ring is restored, yielding the final substituted product. pressbooks.pub

The formation of the Meisenheimer complex is typically the rate-determining step of the reaction. masterorganicchemistry.com The reactivity in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions, because the rate is determined by the attack of the nucleophile rather than the breaking of the carbon-halogen bond. masterorganicchemistry.com

Reaction Mechanisms of Condensation and Cyclization Reactions

The synthesis of the 2-chloroquinoline core itself involves crucial condensation and cyclization reactions. A primary method for synthesizing the key precursor, 2-chloroquinoline-3-carbaldehyde, is the Vilsmeier-Haack reaction . chemijournal.comresearchgate.net This reaction formylates an activated aromatic substrate, in this case, an acetanilide. rsc.org

The mechanism of the Vilsmeier-Haack reaction involves:

Formation of the Vilsmeier reagent , a chloroiminium ion, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3). wikipedia.org

The acetanilide precursor is converted into an N-(α-chlorovinyl)aniline. rsc.org

This enamine intermediate undergoes electrophilic attack by the Vilsmeier reagent, followed by cyclization and subsequent hydrolysis during workup to yield the 2-chloroquinoline-3-carbaldehyde. nih.govrsc.org

The cyclization to form the quinoline ring is often accomplished via the Friedländer synthesis . organic-chemistry.orgwikipedia.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a CH2 group adjacent to a carbonyl). alfa-chemistry.com Two primary mechanistic pathways are proposed: wikipedia.org

Aldol Condensation First: The reaction begins with a base- or acid-catalyzed aldol condensation between the two carbonyl-containing starting materials. The resulting aldol adduct then undergoes cyclization via imine formation (reaction of the amino group with the ketone), followed by dehydration to form the aromatic quinoline ring. cdnsciencepub.comalfa-chemistry.com

Schiff Base First: Alternatively, the initial step can be the formation of a Schiff base (imine) between the 2-amino group and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to yield the final quinoline product. wikipedia.orgwikipedia.org

The specific conditions of the reaction (catalyst, temperature, substrates) determine which pathway is favored. cdnsciencepub.com

Spectroscopic and Structural Characterization of 2 Chloro N Quinolin 3 Ylpropanamide Analogs

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information that, when combined, allows for a complete molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the precise connectivity and environment of each atom can be determined.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of a compound like 2-Chloro-N-quinolin-3-ylpropanamide, distinct signals are expected for the protons of the quinoline (B57606) ring, the amide N-H proton, and the propanamide side chain. The aromatic protons of the quinoline ring typically appear in the downfield region (around 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. researchgate.netdocbrown.info The chemical shift of the amide proton (N-H) can vary but is often observed as a broad singlet. The protons of the propanamide side chain, specifically the methine (CH) and methyl (CH₃) groups, will exhibit characteristic splitting patterns based on the n+1 rule. docbrown.info For instance, the methine proton, being adjacent to the methyl group, would appear as a quartet, while the methyl protons would be a doublet.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. Quinoline derivatives exhibit a wide range of chemical shifts, with aromatic and alkene carbons typically resonating between 100-150 ppm. oregonstate.edulibretexts.org The carbonyl carbon of the amide group is characteristically found further downfield, generally in the range of 165-190 ppm. oregonstate.educompoundchem.com The carbons of the aliphatic propanamide side chain will appear in the upfield region of the spectrum. libretexts.org The specific chemical shifts are influenced by the electronic effects of neighboring atoms and functional groups. libretexts.orglibretexts.org

| Structure Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (Quinoline) | 7.0 - 9.0 | 100 - 150 |

| Amide (N-H) | Variable (often broad) | N/A |

| Propanamide CH | Quartet | ~40-50 |

| Propanamide CH₃ | Doublet | ~10-20 |

| Amide C=O | N/A | 165 - 190 |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic vibrational bands would confirm the presence of key functional groups.

A strong absorption band corresponding to the N-H stretching vibration of the secondary amide is expected in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) typically appears as a strong, sharp peak around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) is usually observed near 1550 cm⁻¹. The C-N stretching vibration of the amide is also a characteristic feature. Furthermore, the aromatic C=C and C-H stretching and bending vibrations of the quinoline ring will be present in their respective characteristic regions. The presence of the C-Cl bond would also give rise to a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretching | 3300 - 3500 |

| Amide C=O | Stretching (Amide I) | 1650 - 1680 |

| Amide N-H | Bending (Amide II) | ~1550 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound (234.68 g/mol for C₁₂H₁₁ClN₂O). scbt.com

The presence of chlorine would be indicated by an isotopic pattern for the molecular ion peak, with a characteristic M+2 peak having an intensity of about one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. docbrown.info

X-ray Crystallography Studies of Related Quinoline Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, revealing precise bond lengths, bond angles, and intermolecular interactions. researchgate.netspringernature.com While a crystal structure for this compound itself may not be publicly available, analysis of related N-quinolinyl amide and quinoline derivatives provides valuable insights into the expected molecular conformation.

Studies on similar structures, such as N-(quinolin-8-yl)benzamide complexes and other quinolinylphosphonates, have shown that the quinoline ring is typically planar. nih.govresearchgate.net The spatial arrangement of the amide linkage and the substituent on the nitrogen atom can be influenced by steric and electronic factors, as well as by intermolecular hydrogen bonding in the crystal lattice. nih.gov For instance, in some crystal structures of related compounds, dimer formation stabilized by C-H···O interactions has been observed. nih.gov The analysis of crystal structures of various quinoline derivatives helps in understanding the preferred conformations and packing arrangements that molecules like this compound might adopt in the solid state. researchgate.netnih.gov

Comparative Analysis of Experimental and Theoretical Spectroscopic Data

In modern chemical research, a powerful approach to structural elucidation involves the comparison of experimentally obtained spectroscopic data with data generated from theoretical calculations. researchgate.netresearchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to predict molecular geometries, vibrational frequencies (FT-IR), and NMR chemical shifts. nih.govnih.govderpharmachemica.com

By performing DFT calculations on the proposed structure of this compound, a theoretical set of spectroscopic data can be generated. derpharmachemica.com For example, theoretical vibrational frequencies can be calculated and then compared to the experimental FT-IR spectrum. Often, a scaling factor is applied to the calculated frequencies to improve the correlation with experimental values. nih.gov Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with the experimental spectra to aid in the assignment of signals. derpharmachemica.com

A strong agreement between the experimental and theoretical data provides a high degree of confidence in the assigned structure of the molecule. researchgate.netderpharmachemica.com Discrepancies between the two can point to interesting structural features or environmental effects not accounted for in the theoretical model. This comparative approach is a robust method for the comprehensive characterization of novel compounds. researchgate.netderpharmachemica.com

Computational Chemistry and Theoretical Investigations of 2 Chloro N Quinolin 3 Ylpropanamide

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of molecular geometries, electronic structures, and energetic landscapes.

Density Functional Theory (DFT) Calculations for Optimized Molecular Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govekb.eg It is a widely used tool for geometry optimization, a process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. nih.govscispace.com For 2-Chloro-N-quinolin-3-ylpropanamide, DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-311G(d,p), would be employed to determine the most stable three-dimensional structure. nih.govekb.eg This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy configuration is reached, confirming it is a true minimum by ensuring the absence of negative vibrational frequencies. nih.gov

The electronic structure of the molecule, which governs its chemical behavior, can also be thoroughly analyzed using DFT. This includes the calculation of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.egnanobioletters.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. ekb.eg For quinoline (B57606) derivatives, these calculations provide insights into their potential as, for example, antitumor agents. ekb.eg

Table 1: Key Parameters from DFT Calculations

| Parameter | Description | Significance for this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides the most stable 3D structure, including bond lengths and angles. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating capability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Helps to identify electrophilic and nucleophilic sites within the molecule. |

Conformational Analysis and Potential Energy Surface Mapping

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. researchgate.net By mapping the PES, researchers can identify the global minimum energy conformation, which is the most stable conformer, as well as other local minima and the transition states that connect them. mdpi.comresearchgate.net This is often achieved by systematically rotating specific dihedral angles and calculating the energy at each step. mdpi.com For similar molecules, studies have shown that the anti-anti-conformation often represents the global minimum, though other conformations like anti-gauche and gauche-gauche can be preferred in certain environments due to factors like hydrogen bonding. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity and Site Selectivity

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. researchgate.net It is a visual representation of the electrostatic potential on the surface of the molecule, which is determined by the distribution of its electron density. researchgate.netresearchgate.net The MEP map uses a color scale to indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue represents regions of positive potential, which are electron-deficient and prone to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate potentials.

For this compound, the MEP map would reveal the most likely sites for intermolecular interactions, such as hydrogen bonding, and chemical reactions. The nitrogen atom in the quinoline ring and the oxygen atom of the amide group are expected to be regions of high electron density (red), making them potential sites for electrophilic attack or hydrogen bond donation. Conversely, the hydrogen atom of the amide group would likely be a region of positive potential (blue).

Prediction of Thermodynamic Properties

Computational methods can be used to predict various thermodynamic properties of molecules, such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). researchgate.net These properties are crucial for understanding the stability and reactivity of a compound under different conditions. researchgate.net

Quantitative Structure-Property Relationship (QSPR) models are often developed to correlate the chemical structure of a series of compounds with their thermodynamic properties. researchgate.net These models use molecular descriptors calculated from the molecular structure to predict the properties of new or unmeasured compounds. For sulfonamide drugs, for instance, QSPR models have been successfully used to predict enthalpy and Gibbs free energy of formation using descriptors derived from DFT calculations. researchgate.net A similar approach could be applied to a series of quinoline carboxamides to predict the thermodynamic properties of this compound.

Table 2: Predicted Thermodynamic Properties

| Property | Description | Importance |

| Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. | Indicates the stability of the compound relative to its elements. |

| Gibbs Free Energy of Formation (ΔGf°) | The change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states. | Determines the spontaneity of the formation reaction. |

| Entropy (S°) | A measure of the randomness or disorder of a system. | Contributes to the overall Gibbs free energy. |

| Heat Capacity (Cv) | The amount of heat required to raise the temperature of a substance by a certain amount at constant volume. | Important for understanding the thermal behavior of the compound. |

Comparison with Ab Initio Methods (e.g., MP2) in Theoretical Modeling

While DFT is a widely used and generally accurate method, it is important to compare its results with other theoretical approaches, such as ab initio methods. Ab initio, meaning "from the beginning," methods are based solely on the principles of quantum mechanics without the use of empirical parameters. Møller-Plesset perturbation theory of the second order (MP2) is a common ab initio method that includes electron correlation effects more explicitly than standard DFT functionals. researchgate.net

A comparison of the results obtained from DFT and MP2 for this compound would provide a measure of the reliability of the theoretical predictions. For example, the optimized geometries and relative energies of different conformers can be calculated using both methods. Significant discrepancies between the results might indicate that the chosen DFT functional is not adequately describing the electronic structure of the molecule, and further investigation with more advanced methods may be necessary. In some cases, MP2 has been shown to provide more accurate electrostatic potential maps. researchgate.net

Computational Approaches to Structure-Activity Relationship (SAR) Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of new compounds and for guiding the design of more potent molecules. nih.gov

For a series of quinoline carboxamide derivatives, a QSAR study would involve several key steps:

Data Set Selection: A set of quinoline carboxamides with known biological activity (e.g., antibacterial, anticancer) would be compiled. nih.govresearchgate.net

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov

Through such a study, it would be possible to identify the key structural features of quinoline carboxamides that are important for a specific biological activity. This information could then be used to predict the activity of this compound and to design new, more effective derivatives. For instance, studies on other quinoline derivatives have highlighted the importance of certain substitutions for their antimalarial or anticancer activities. nih.govnih.gov

In Silico Models for Biological Activity Forecasting

There are currently no specific in silico models published in the scientific literature that forecast the biological activity of this compound. Such studies would typically involve using the chemical structure of the compound to predict its properties and potential therapeutic effects through computational methods like Quantitative Structure-Activity Relationship (QSAR) models. These models correlate variations in the chemical structure of compounds with changes in their biological activity. Without dedicated research, no such predictive data for this compound can be presented.

Ligand-Protein Docking and Molecular Dynamics Simulations

Similarly, there is a lack of published research detailing ligand-protein docking and molecular dynamics simulations for this compound. These computational techniques are crucial for understanding how a molecule like this compound might bind to a specific protein target, such as an enzyme or a receptor, at the atomic level.

Ligand-Protein Docking: This would involve computationally placing the 3D structure of this compound into the binding site of a target protein to predict its binding affinity and orientation. This information is fundamental for understanding its potential mechanism of action.

Molecular Dynamics Simulations: These simulations would provide insights into the stability of the ligand-protein complex over time and the dynamic changes that occur upon binding.

Without any studies having been conducted and published, there are no specific enzymes or receptors that have been identified as targets for this compound, and consequently, no docking scores, binding energies, or interaction patterns to report.

Molecular Interactions and Biological Mechanisms of 2 Chloro N Quinolin 3 Ylpropanamide Derivatives in Vitro

Enzyme Inhibition Modalities and Molecular Interactions

Quinoline-based compounds, including derivatives of 2-Chloro-N-quinolin-3-ylpropanamide, are recognized for their ability to interact with and inhibit various enzymes through diverse mechanisms.

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The binding can be either reversible or irreversible. wikipedia.org

Reversible Inhibition: This type of inhibition is characterized by a non-covalent interaction between the inhibitor and the enzyme. wikipedia.org The inhibitor can be removed by methods like dilution or dialysis, allowing the enzyme to regain its function. wikipedia.org Reversible inhibitors can be further classified as:

Competitive: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. teachmephysiology.com

Non-competitive: The inhibitor binds to a site other than the active site, causing a conformational change in the enzyme that reduces its activity. teachmephysiology.com

Uncompetitive: The inhibitor binds only to the enzyme-substrate complex. slideshare.net

Mixed: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Irreversible Inhibition: In this case, the inhibitor typically forms a strong, often covalent, bond with the enzyme, leading to permanent inactivation. wikipedia.orgknyamed.com These inhibitors often first form a reversible non-covalent complex with the enzyme before a slower chemical reaction makes the inhibition irreversible. wikipedia.org

Quinoline-based compounds have demonstrated inhibitory activity against a wide array of enzymes. While specific data on this compound is limited in the provided results, the broader class of quinoline (B57606) derivatives has been shown to inhibit several key enzymes:

DNA Topoisomerases: Certain quinoline derivatives act as inhibitors of bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. nih.gov

Tyrosine Kinases: These enzymes are often targeted in cancer therapy, and some quinoline derivatives have shown inhibitory effects on them. nih.gov

DNA Methyltransferases (DNMTs): Some quinoline-based analogs have been identified as inhibitors of human DNMT1, an enzyme involved in epigenetic regulation. biorxiv.orgnih.gov

HIV Reverse Transcriptase (RT): Several quinoline derivatives have shown the ability to inhibit HIV RT, an essential enzyme for the replication of the virus. biorxiv.org

Acetylcholinesterase (AChE) and Carbonic Anhydrases (CAs): Substituted quinolines have been found to be effective inhibitors of AChE and human carbonic anhydrase isoforms I and II (hCA I and II). nih.gov

A study on novel quinoline derivatives identified them as dual-targeting inhibitors of bacterial DNA gyrase and topoisomerase IV, highlighting their potential as antibacterial agents. nih.gov Another study characterized fifteen quinoline-based analogs that demonstrated inhibitory potency against human DNMT1 and bacterial CamA. nih.gov

The inhibitory potency of quinoline derivatives is significantly influenced by their chemical structure. Key structure-activity relationship (SAR) findings include:

Substituents on the Quinoline Ring: The nature and position of substituents on the quinoline ring play a critical role. For instance, the presence of electron-withdrawing groups at position 6 of the quinoline ring has been shown to increase the inhibitory activity against HIV-1 reverse transcriptase. nih.gov

Side Chains and Functional Groups: The addition of specific side chains, such as methylamine (B109427) or methylpiperazine, to quinoline-based analogs has been shown to result in low micromolar inhibitory potency against human DNMT1 and bacterial CamA. biorxiv.orgnih.gov The introduction of a hydrophobic alkyl chain can enhance anticancer activity by improving binding affinity to the target receptor. orientjchem.org

Stereochemistry: In some cases, the stereospecificity of substituents can have a significant effect on the affinity and potency of quinoline derivatives for their targets. researchgate.net For example, substitutions at the 3-position of a piperazine (B1678402) ring attached to a quinoline core exerted a stereospecific beneficial effect on α2C-adrenoceptor affinity. researchgate.net

The following table summarizes the impact of structural modifications on the activity of certain quinoline derivatives:

| Structural Modification | Target Enzyme/Receptor | Effect on Activity | Reference |

| Electron-withdrawing substituent at position 6 | HIV-1 Reverse Transcriptase | Increased inhibitory activity | nih.gov |

| Methylamine or methylpiperazine addition | Human DNMT1, Bacterial CamA | Low micromolar inhibitory potency | biorxiv.orgnih.gov |

| Hydrophobic alkyl chain | Anticancer target receptors | Enhanced binding affinity | orientjchem.org |

| Substituent at 3-position of piperazine ring | α2C-adrenoceptor | Stereospecific increase in affinity | researchgate.net |

| Fluorine atom at position 6 | Bacterial targets | Significantly enhanced antibacterial activity | orientjchem.org |

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. orientjchem.org These interactions are the basis for the diverse pharmacological activities observed for this class of compounds.

Key molecular targets for quinoline derivatives include:

Enzymes: As detailed in section 5.1.2, these include topoisomerases, kinases, and methyltransferases. nih.govnih.gov

Receptors: Quinoline derivatives have been shown to bind to various receptors, including serotonin (B10506) (5-HT3) and dopamine (B1211576) (D2) receptors. nih.gov

DNA: Some quinoline compounds can intercalate into DNA, disrupting its normal function and leading to cellular responses like DNA damage. biorxiv.orgnih.gov For example, compounds 9 and 11 were found to intercalate into a DNA substrate bound by the enzyme CamA. biorxiv.org

The diverse range of molecular targets for quinoline derivatives underscores their potential for development as therapeutic agents for various diseases, including cancer, infectious diseases, and neurological disorders. orientjchem.orgnih.gov

Ligand-Receptor Binding Profiles and Pharmacological Characterization

Understanding how quinoline derivatives bind to their target receptors is fundamental to characterizing their pharmacological effects. Radioligand binding assays are a key technique used for this purpose.

Radioligand binding assays are a highly sensitive and robust method for measuring the affinity of a ligand for its receptor. giffordbioscience.com These assays are considered the gold standard in receptor pharmacology. giffordbioscience.com

There are three main types of radioligand binding assays:

Saturation Assays: These experiments involve incubating a receptor preparation with increasing concentrations of a radiolabeled ligand to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. giffordbioscience.comnih.gov

Competition Assays: These assays are used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor. giffordbioscience.comnih.gov

Kinetic Assays: These assays measure the rates of association and dissociation of a radioligand from its receptor. giffordbioscience.comnih.gov

A study on a series of quinolinecarboxylic acid amides and an ester utilized radioligand binding assays to evaluate their in vitro affinities at 5-HT3, 5-HT4, and D2 receptors. nih.gov The highest affinity for the 5-HT3 receptor was observed for a specific derivative with a Ki value of 9.9 nM, and it showed selectivity over the other two receptors. nih.gov

The data obtained from these assays, such as Ki, Kd, and Bmax values, are crucial for understanding the potency and selectivity of quinoline-based compounds and for guiding further drug development efforts. giffordbioscience.comnih.gov

The following table outlines the key parameters determined by different types of radioligand binding assays:

| Assay Type | Key Parameters Determined | Description | Reference |

| Saturation Assay | Bmax (receptor density), Kd (dissociation constant) | Measures the binding of increasing concentrations of a radioligand to determine receptor number and affinity. | giffordbioscience.comnih.gov |

| Competition Assay | Ki (inhibition constant), IC50 (half-maximal inhibitory concentration) | Measures the ability of an unlabeled compound to displace a radioligand from its receptor. | giffordbioscience.comnih.gov |

| Kinetic Assay | kon (association rate constant), koff (dissociation rate constant) | Measures the rates at which a radioligand binds to and dissociates from its receptor. | giffordbioscience.comnih.gov |

Characterization of Receptor Selectivity and Ligand Efficacy

Currently, there is a notable absence of publicly available scientific literature detailing the in vitro receptor selectivity and ligand efficacy of this compound and its direct derivatives. While the broader quinoline class of compounds is known to interact with a variety of receptors, specific binding affinities and functional activities for this particular chemical structure have not been reported. General methodologies for such characterization often involve radioligand binding assays and functional assays in cell lines expressing specific receptor subtypes. nih.govcore.ac.uk These techniques allow for the determination of binding affinity (Ki) and the measure of a ligand's ability to elicit a biological response (efficacy). nih.govcore.ac.uk Future research is required to elucidate the specific receptor interaction profile of this compound derivatives.

Investigation of Ligand-Induced Receptor Conformations

Similar to receptor selectivity and ligand efficacy, there is no specific information available in the current scientific literature regarding the investigation of ligand-induced receptor conformations for this compound or its derivatives. The study of how a ligand's binding influences the three-dimensional shape of a receptor is crucial for understanding its mechanism of action and for the rational design of new drugs. Techniques such as X-ray crystallography, cryo-electron microscopy, and various spectroscopic methods are typically employed for these investigations. The application of these methods to this compound would provide valuable insights into its molecular pharmacology.

In Vitro Antimicrobial Activity: Elucidating Molecular Mechanisms

Quinoline derivatives have long been recognized for their diverse biological activities, including antimicrobial properties. researchgate.netresearchgate.net The introduction of a chloro-substituent and a propanamide side chain at specific positions of the quinoline nucleus, as seen in this compound, represents a strategy to modulate and potentially enhance this activity. The following sections delve into the in vitro antimicrobial profile of derivatives of this class.

Spectrum of Activity against Bacterial and Fungal Strains (In Vitro)

While specific data for this compound is not available, studies on structurally related 2-chloro-3-formyl quinoline derivatives provide insights into the potential antimicrobial spectrum. These precursors have been tested against a panel of clinically relevant bacterial and fungal strains.

The antibacterial and antifungal activities of azetidin-2-one (B1220530) fused 2-chloro-3-formyl quinoline derivatives were evaluated using the filter paper disc method. researchgate.net The results indicated that these compounds are effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net Notably, some of the synthesized compounds showed potency comparable to or greater than the standard drugs Amikacin and Ketoconazole. researchgate.net

Below are interactive tables summarizing the antimicrobial activity of these related compounds.

Table 1: In Vitro Antibacterial Activity of 2-Chloro-3-Formyl Quinoline Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Azetidin-2-one fused 2-chloro-3-formyl quinoline derivative (AZT b2) | Staphylococcus aureus (MTCC96) | 18 | researchgate.netorientjchem.org |

| Azetidin-2-one fused 2-chloro-3-formyl quinoline derivative (AZT b3) | Staphylococcus aureus (MTCC96) | 20 | researchgate.netorientjchem.org |

| Azetidin-2-one fused 2-chloro-3-formyl quinoline derivative (AZT g2) | Staphylococcus aureus (MTCC96) | 19 | researchgate.netorientjchem.org |

| Azetidin-2-one fused 2-chloro-3-formyl quinoline derivative (AZT g3) | Staphylococcus aureus (MTCC96) | 21 | researchgate.netorientjchem.org |

| Amikacin (Standard) | Staphylococcus aureus (MTCC96) | 22 | researchgate.netorientjchem.org |

| Azetidin-2-one fused 2-chloro-3-formyl quinoline derivative (AZT b2) | Escherichia coli (MTCC722) | 17 | researchgate.netorientjchem.org |

| Azetidin-2-one fused 2-chloro-3-formyl quinoline derivative (AZT b3) | Escherichia coli (MTCC722) | 19 | researchgate.netorientjchem.org |

| Azetidin-2-one fused 2-chloro-3-formyl quinoline derivative (AZT g2) | Escherichia coli (MTCC722) | 18 | researchgate.netorientjchem.org |

| Azetidin-2-one fused 2-chloro-3-formyl quinoline derivative (AZT g3) | Escherichia coli (MTCC722) | 20 | researchgate.netorientjchem.org |

| Amikacin (Standard) | Escherichia coli (MTCC722) | 23 | researchgate.netorientjchem.org |

Table 2: In Vitro Antifungal Activity of 2-Chloro-3-Formyl Quinoline Derivatives

| Compound | Fungal Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Azetidin-2-one fused 2-chloro-3-formyl quinoline derivative (AZT b2) | Candida albicans (MTCC183) | 16 | researchgate.netorientjchem.org |

| Azetidin-2-one fused 2-chloro-3-formyl quinoline derivative (AZT b3) | Candida albicans (MTCC183) | 18 | researchgate.netorientjchem.org |

| Azetidin-2-one fused 2-chloro-3-formyl quinoline derivative (AZT g2) | Candida albicans (MTCC183) | 17 | researchgate.netorientjchem.org |

| Azetidin-2-one fused 2-chloro-3-formyl quinoline derivative (AZT g3) | Candida albicans (MTCC183) | 19 | researchgate.netorientjchem.org |

| Ketoconazole (Standard) | Candida albicans (MTCC183) | 20 | researchgate.netorientjchem.org |

Structure-Activity Relationships in Antimicrobial Efficacy

The antimicrobial efficacy of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. researchgate.net In the case of azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives, the variations in the aryl hydrazine (B178648) group attached to the azetidinone ring lead to differences in antimicrobial activity. researchgate.net For instance, compounds with specific substitutions on the aryl ring demonstrated more potent activity compared to the standard drugs. researchgate.net This suggests that the electronic and steric properties of the substituents play a crucial role in the interaction with the microbial target. A comprehensive analysis of a wider range of derivatives would be necessary to establish a clear and predictive structure-activity relationship for this class of compounds.

Proposed Molecular Mechanisms of Antimicrobial Action

While the precise molecular mechanism of antimicrobial action for this compound has not been elucidated, the broader class of quinoline-based antimicrobials is known to act through various mechanisms. A primary target for many quinolone antibiotics is bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication, transcription, and repair. By inhibiting this enzyme, quinolones disrupt these critical cellular processes, leading to bacterial cell death.

It is plausible that this compound derivatives share a similar mechanism of action. The quinoline core could serve as the pharmacophore that interacts with DNA gyrase, while the chloro and N-propanamide substituents modulate the binding affinity and spectrum of activity. Further biochemical and genetic studies are required to confirm this hypothesis and to identify the specific molecular targets of this compound.

Conclusion and Future Research Directions

Current Challenges and Knowledge Gaps in 2-Chloro-N-quinolin-3-ylpropanamide Research

Despite the interest in quinoline (B57606) derivatives, specific research on this compound is not extensively documented in publicly available literature. A primary challenge is the lack of comprehensive studies dedicated solely to this compound. Much of the current understanding is extrapolated from research on broader categories of quinoline-3-carboxamides.

Key knowledge gaps include:

Validated Biological Activity: While the quinoline scaffold is associated with a wide range of biological activities, the specific efficacy and mechanism of action for this compound against various cell lines or pathogens have yet to be thoroughly investigated and reported.

Detailed Spectroscopic and Crystallographic Data: Comprehensive experimental data from techniques such as X-ray crystallography would provide definitive insights into the compound's three-dimensional structure and intermolecular interactions, which are crucial for understanding its chemical behavior and for rational drug design.

Structure-Activity Relationship (SAR) Studies: Systematic studies to understand how modifications to the propanamide side chain or substitutions on the quinoline ring affect the biological activity are needed to optimize the compound for specific applications. For related quinoline-3-carboxamide (B1254982) derivatives, SAR studies have indicated that the nature of substituents can significantly influence their activity as inhibitors of certain kinases. nih.gov

Biochemical Mechanisms: Elucidation of the specific biochemical pathways and molecular targets through which this compound may exert its effects is a critical area for future research.

Emerging Trends and Future Avenues in Quinoline-Based Compound Research

The broader field of quinoline chemistry is experiencing dynamic growth, with several emerging trends that are likely to influence future research on compounds like this compound.

Advanced Synthetic Methodologies: There is a continuous effort to develop more efficient, cost-effective, and environmentally friendly synthetic routes for quinoline derivatives. nih.gov This includes the use of novel catalysts and green chemistry principles. nih.gov The development of metal-free synthesis and C-H bond functionalization techniques are also prominent areas of research. acs.orgrsc.org

Hybrid Molecules: The synthesis of hybrid molecules that combine the quinoline scaffold with other pharmacologically active moieties is a growing trend. This approach aims to create multifunctional molecules with enhanced or synergistic therapeutic effects.

Targeted Drug Delivery: The development of quinoline-based compounds as part of targeted drug delivery systems is an exciting avenue. This could involve conjugating them to nanoparticles or other carriers to improve their specificity and reduce potential side effects.

Computational and In-Silico Studies: The use of computational modeling and in-silico screening is becoming increasingly important in predicting the biological activity and pharmacokinetic properties of new quinoline derivatives, thereby accelerating the drug discovery process.

Potential for Further Academic Exploration of this compound Derivatives

The structural features of this compound present numerous opportunities for further academic exploration and the development of novel derivatives.

Derivatization and SAR Studies: A systematic derivatization of the parent molecule could lead to the discovery of compounds with improved potency and selectivity. For instance, modifying the chloro-substituent on the propanamide chain or introducing different functional groups on the quinoline ring could significantly alter its biological profile.

Investigation of Isomers: A comparative study of the biological activities of positional isomers, such as 2-chloro-N-quinolin-5-ylpropanamide and 2-chloro-N-quinolin-8-ylpropanamide, could provide valuable insights into the structural requirements for activity.

Exploration of Novel Therapeutic Areas: While much of the focus on quinoline derivatives has been on their anticancer and antimicrobial properties, future research could explore the potential of this compound and its derivatives in other therapeutic areas, such as neurodegenerative diseases or inflammatory disorders. nih.gov

Materials Science Applications: The fluorescent properties inherent to many quinoline compounds suggest that this compound derivatives could be explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as fluorescent probes for bioimaging.

Q & A

Q. What are the optimized synthetic routes for 2-Chloro-N-quinolin-3-ylpropanamide, and how can purity be ensured?

A regioselective approach using microwave-assisted synthesis (commonly applied to pyridazine analogs) can improve reaction efficiency and yield . Key steps include:

- Amide coupling : React 3-aminoquinoline with 2-chloropropanoyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve >95% purity .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- NMR Spectroscopy : Use - and -NMR to confirm the quinoline backbone and chloro-propanamide substituents. For example, the quinoline C3 proton typically appears as a singlet near δ 8.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHClNO) with an error margin <2 ppm .

- X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals in dimethyl sulfoxide (DMSO) .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors (H333 hazard) .

- Waste Disposal : Neutralize residues with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

- Statistical Analysis : Apply multivariate regression to distinguish assay-specific artifacts (e.g., false positives in cell viability assays) from true bioactivity .

- Dose-Response Validation : Repeat experiments with staggered concentrations (e.g., 0.1–100 µM) and compare IC values across multiple cell lines .

- Control Experiments : Include reference compounds (e.g., cisplatin for cytotoxicity) to calibrate assay sensitivity .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Kinetic Studies : Monitor the displacement of the chloro group using -NMR with potassium fluoride as a nucleophile. The reaction rate correlates with solvent polarity (e.g., faster in DMF than in THF) .

- Computational Modeling : Density Functional Theory (DFT) calculations reveal transition-state stabilization via hydrogen bonding between the quinoline nitrogen and propanamide carbonyl .

Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?

- Substituent Screening : Replace the chloro group with fluorinated or methyl groups to evaluate electronic effects on receptor binding .

- Bioisosteric Replacements : Substitute the quinoline ring with isoquinoline or indole scaffolds to assess steric tolerance in target enzymes .

- Pharmacophore Mapping : Overlay crystal structures of analogs to identify conserved hydrogen-bonding motifs critical for activity .

Data Contradiction and Experimental Design

Q. What methodologies address discrepancies in thermal stability data from DSC and TGA analyses?

Q. How should researchers design assays to differentiate between direct and indirect biological effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.